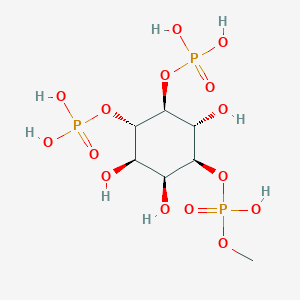
1-Monomethylphosphoinositol 4,5-bisphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Monomethylphosphoinositol 4,5-bisphosphate (1M-PIP2) is a phospholipid molecule that plays an important role in cell signaling pathways. It is a derivative of phosphatidylinositol 4,5-bisphosphate (PIP2) that is found in the plasma membrane of cells. 1M-PIP2 is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
1-Monomethylphosphoinositol 4,5-bisphosphate acts as a second messenger in cell signaling pathways. It binds to and regulates the activity of various proteins, including ion channels and enzymes. When 1-Monomethylphosphoinositol 4,5-bisphosphate is cleaved by PLC, it produces DAG and IP3, which activate protein kinase C (PKC) and release calcium from intracellular stores, respectively. These signaling events can lead to changes in cellular behavior, such as gene expression, cell proliferation, and apoptosis.
生化和生理效应
1-Monomethylphosphoinositol 4,5-bisphosphate has been shown to have a variety of biochemical and physiological effects. It has been implicated in the regulation of ion channels, cytoskeletal dynamics, and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has also been shown to play a role in insulin secretion and glucose metabolism. In addition, it has been shown to be involved in the regulation of neurotransmitter release and synaptic plasticity.
实验室实验的优点和局限性
One advantage of using 1-Monomethylphosphoinositol 4,5-bisphosphate in lab experiments is that it is a specific and potent activator of certain ion channels, such as KATP and VGCC. This allows researchers to study the effects of channel activation on cellular behavior. However, one limitation is that the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate can be challenging and expensive, which may limit its use in some experiments.
未来方向
There are several future directions for research on 1-Monomethylphosphoinositol 4,5-bisphosphate. One area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in cancer. It has been shown to be involved in the regulation of cell proliferation and apoptosis, and may be a potential target for cancer therapy. Another area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in insulin secretion and glucose metabolism. Further research may lead to new treatments for diabetes. Finally, the development of new methods for the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate may make it more accessible for use in lab experiments.
合成方法
The synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate involves the methylation of the inositol ring of PIP2. This can be achieved through chemical or enzymatic methods. One common method involves the use of S-adenosylmethionine (SAM), a methyl donor, and a phospholipase C (PLC) enzyme that cleaves PIP2 into 1,2-diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The IP3 is then methylated by the SAM to produce 1-Monomethylphosphoinositol 4,5-bisphosphate.
科学研究应用
1-Monomethylphosphoinositol 4,5-bisphosphate has been used extensively in scientific research to study various cellular processes. It has been shown to play a role in regulating ion channels, such as the ATP-sensitive potassium channel (KATP), and the voltage-gated calcium channel (VGCC). It has also been implicated in the regulation of cytoskeletal dynamics and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has been used in studies of cancer, diabetes, and neurological disorders.
属性
CAS 编号 |
113872-20-1 |
|---|---|
产品名称 |
1-Monomethylphosphoinositol 4,5-bisphosphate |
分子式 |
C7H17O15P3 |
分子量 |
434.12 g/mol |
IUPAC 名称 |
methyl [(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C7H17O15P3/c1-19-25(17,18)22-5-2(8)3(9)6(20-23(11,12)13)7(4(5)10)21-24(14,15)16/h2-10H,1H3,(H,17,18)(H2,11,12,13)(H2,14,15,16)/t2-,3+,4+,5-,6-,7-/m0/s1 |
InChI 键 |
AYDUDQWKUZVAGV-ARYBSUEZSA-N |
手性 SMILES |
COP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
规范 SMILES |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
同义词 |
1-monomethylphosphoinositol 4,5-bisphosphate MeInsP3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



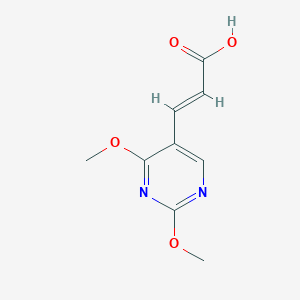
![N,N-dibutyl-4-[(1E,3E)-4-[1-[3-(diethylamino)propyl]pyridin-1-ium-4-yl]buta-1,3-dienyl]aniline](/img/structure/B51849.png)

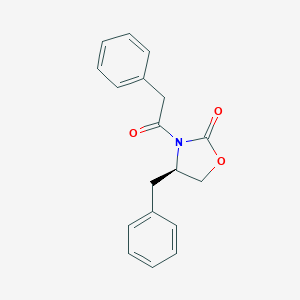
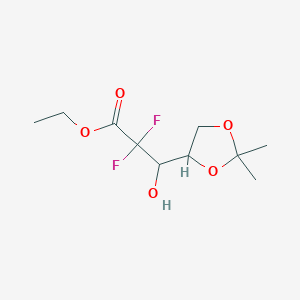

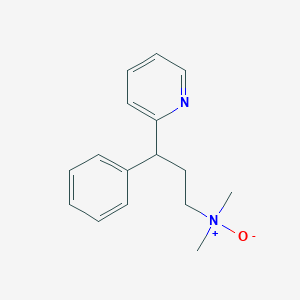
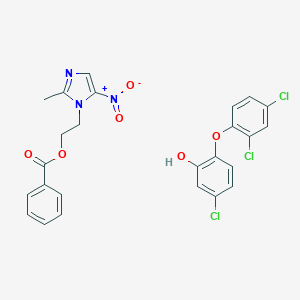
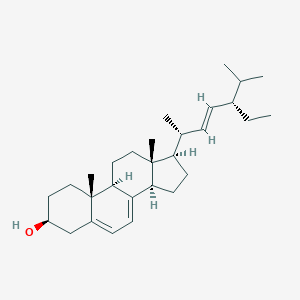
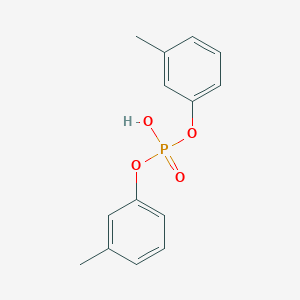
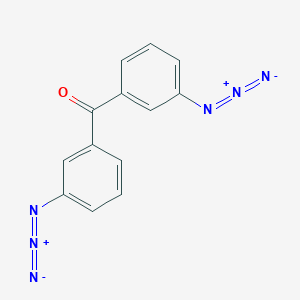


![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)